molecular formula C7H6BrN3 B1280669 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 899429-04-0

6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1280669
CAS No.: 899429-04-0
M. Wt: 212.05 g/mol
InChI Key: OYGHORQLTGXZKY-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the triazolopyridine ring. It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol . The compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and involves a tandem reaction mechanism. The reaction is carried out in dry toluene at 140°C, resulting in the formation of the target compound in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for industrial-scale production, ensuring high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

    Condensation Agents: Reagents like hydrazines and hydrazides are used in condensation reactions.

Major Products

The major products formed from these reactions include substituted triazolopyridines and fused heterocyclic compounds, which can have enhanced biological activities.

Scientific Research Applications

6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-6(8)3-11-7(5)9-4-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGHORQLTGXZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468759
Record name 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899429-04-0
Record name 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
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6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
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6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
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Reactant of Route 5
6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 6
6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine

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